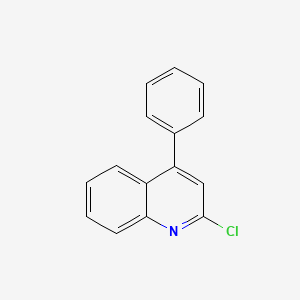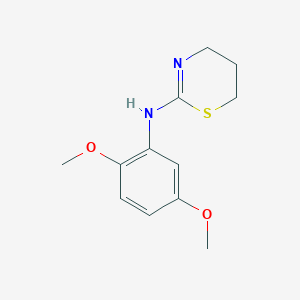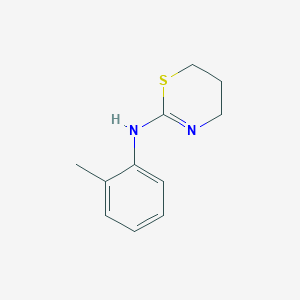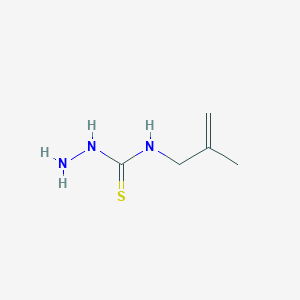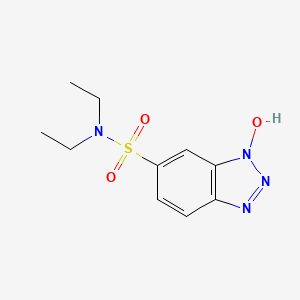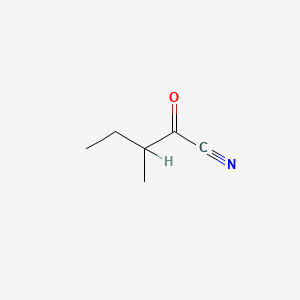
(2,5-Bis(trifluoromethyl)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2,5-Bis(trifluoromethyl)phenyl)hydrazine” is a chemical compound with the linear formula C8H7N2Cl1F6 . It is also known as 1-[2,5-Bis(trifluoromethyl)phenyl]hydrazine hydrochloride . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of “(2,5-Bis(trifluoromethyl)phenyl)hydrazine” and related compounds has been achieved through various methods, including Friedel-Crafts acylation, Heck reaction, and Suzuki coupling.Molecular Structure Analysis
The molecular structure of “(2,5-Bis(trifluoromethyl)phenyl)hydrazine” is represented by the formula C8H7N2Cl1F6 . The compound contains a phenyl ring substituted with two trifluoromethyl groups and a hydrazine group .Chemical Reactions Analysis
“(2,5-Bis(trifluoromethyl)phenyl)hydrazine” and related compounds have been used as organocatalysts in organic chemistry . They are known for their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Safety and Hazards
“(2,5-Bis(trifluoromethyl)phenyl)hydrazine” is considered hazardous. It is toxic if swallowed and can cause skin irritation and serious eye irritation . Safety measures include avoiding dust formation, not getting the compound in eyes, on skin, or on clothing, and not breathing in dust, vapor, mist, or gas .
Future Directions
Trifluoromethyl group-containing compounds, such as “(2,5-Bis(trifluoromethyl)phenyl)hydrazine”, have been increasingly used in the development of new drugs . The trifluoromethyl group is a key pharmacophore in many FDA-approved drugs . Future research may focus on further expanding the applications of (thio)urea-based catalysts .
properties
CAS RN |
711602-67-4 |
|---|---|
Product Name |
(2,5-Bis(trifluoromethyl)phenyl)hydrazine |
Molecular Formula |
C8H6F6N2 |
Molecular Weight |
244.14 g/mol |
IUPAC Name |
[2,5-bis(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2/c9-7(10,11)4-1-2-5(8(12,13)14)6(3-4)16-15/h1-3,16H,15H2 |
InChI Key |
KMKKQMBWSXMVDT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)NN)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



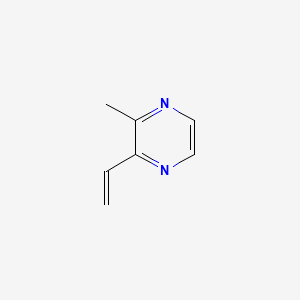
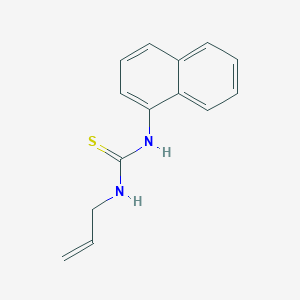
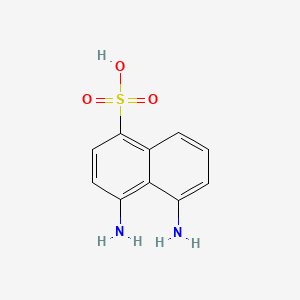

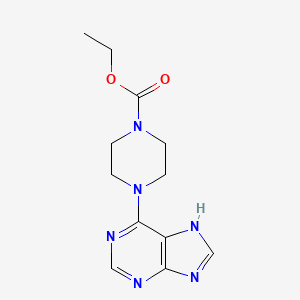
![[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/no-structure.png)
![3-[(Pentanoylcarbamothioyl)amino]benzoic acid](/img/structure/B1621217.png)
